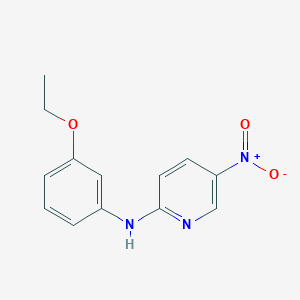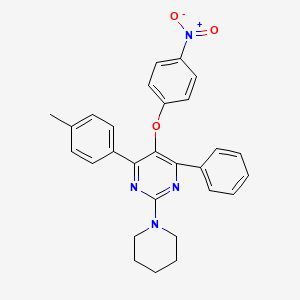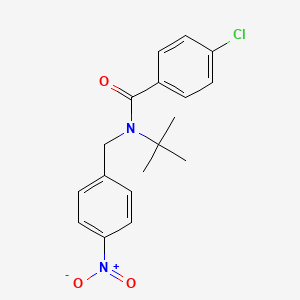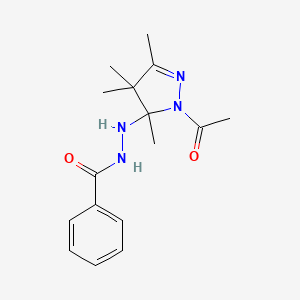![molecular formula C17H18N2O3S B5217605 N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)
N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMSB, and it belongs to the class of sulfonamide compounds. AMSB has been synthesized using different methods, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of AMSB is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase (CA). CA is an enzyme that catalyzes the reversible hydration of carbon dioxide, and it plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting CA, AMSB can alter these processes and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
AMSB has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AMSB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, AMSB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
AMSB has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields with excellent purity. AMSB is also stable under various conditions, making it suitable for use in a wide range of experiments. However, AMSB has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of AMSB. One potential direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of AMSB and its potential applications in various fields.
合成法
The synthesis of AMSB involves the reaction of 4-aminobenzamide with methyl phenyl sulfone in the presence of a base to form the intermediate product, which is then reacted with allyl bromide to yield N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide. This method has been optimized to obtain high yields of AMSB with excellent purity.
科学的研究の応用
AMSB has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. AMSB has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) that can be used for gas storage and separation. Furthermore, AMSB has shown promising results as a potential drug candidate for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-13-18-17(20)14-9-11-15(12-10-14)19(2)23(21,22)16-7-5-4-6-8-16/h3-12H,1,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYONUGTMVDIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)


![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
